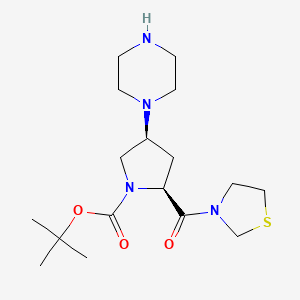
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a combination of piperazine, thiazolidine, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the thiazolidine and piperazine groups. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperazine and thiazolidine groups are of particular interest due to their presence in many bioactive compounds.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications could include treatments for various diseases, depending on its biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could provide advantages in terms of reactivity and stability.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate include other molecules that feature piperazine, thiazolidine, or pyrrolidine groups. Examples include:
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anthelmintic properties.
Thiazolidine derivatives: Known for their applications in diabetes treatment and as anti-inflammatory agents.
Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs with various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct chemical and biological properties. This combination allows for the exploration of new therapeutic avenues and the development of novel compounds with enhanced efficacy and selectivity.
Propriétés
Formule moléculaire |
C17H30N4O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3/t13-,14-/m0/s1 |
Clé InChI |
QXDPIMRGWIOYQZ-KBPBESRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)N3CCNCC3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
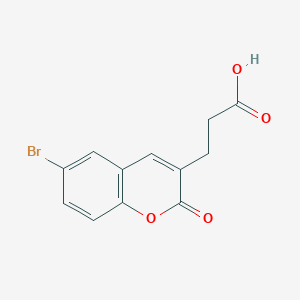
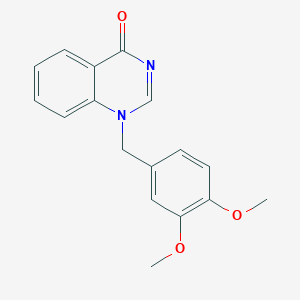
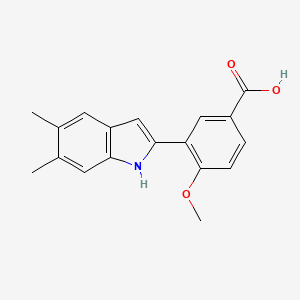

![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)
![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)



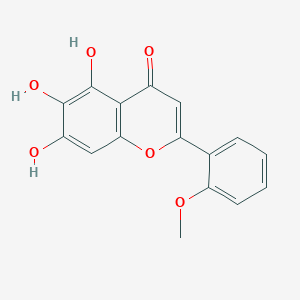
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

